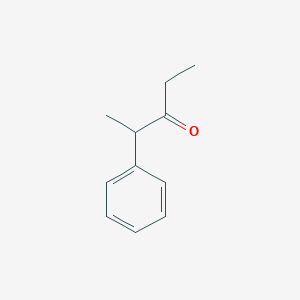

2-Phenylpentan-3-one

Description

BenchChem offers high-quality 2-Phenylpentan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenylpentan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylpentan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-3-11(12)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXZZTGJCIWPJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Phenylpentan-3-one CAS number and structure

An In-depth Technical Guide to 2-Phenylpentan-3-one

This technical guide provides a comprehensive overview of 2-phenylpentan-3-one, including its chemical identity, physicochemical properties, and key experimental protocols relevant to its synthesis and reactivity. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.

Chemical Identity and Structure

2-Phenylpentan-3-one is an organic compound characterized by a pentanone backbone with a phenyl substituent at the alpha position to the carbonyl group.

CAS Number: 16819-77-5[1][2] Racemic CAS Number: 63801-22-9[3] Molecular Formula: C₁₁H₁₄O[1][4] IUPAC Name: 2-phenylpentan-3-one[1] SMILES: CCC(=O)C(C)C1=CC=CC=C1[1]

The structure of 2-phenylpentan-3-one consists of a five-carbon chain with a ketone functional group at the third carbon. A phenyl group is attached to the second carbon atom.[4]

Physicochemical Properties

Quantitative data for 2-phenylpentan-3-one is summarized below. It is important to note that while computed properties are available, experimental data for some physical properties such as boiling and melting points are not readily found in the literature. For comparative purposes, the experimental data for the isomer, 1-phenylpentan-3-one, is provided.

| Property | Value | Source |

| Molecular Weight | 162.23 g/mol | PubChem[1] |

| XLogP3 (Computed) | 2.6 | PubChem[1] |

| Topological Polar Surface Area (Computed) | 17.1 Ų | PubChem[1] |

| Boiling Point | Data not available | |

| Boiling Point of 1-Phenylpentan-3-one | 242.4 °C at 760 mmHg | BenchChem[5] |

| Melting Point | Data not available | |

| Melting Point of 1-Phenylpentan-3-one | -14 °C | ChemBK[6] |

| Density | Data not available | |

| Density of 1-Phenylpentan-3-one | 0.96 g/cm³ | BenchChem[5] |

Experimental Protocols

Synthesis of 2-Phenylpentan-3-one via Alkylation of Propiophenone (B1677668)

This protocol describes a plausible method for the synthesis of 2-phenylpentan-3-one starting from propiophenone, a common aryl ketone used in pharmaceutical synthesis.[7][8] The synthesis proceeds via the formation of an enolate from propiophenone, followed by alkylation with an ethyl halide.

Materials:

-

Propiophenone

-

Lithium diisopropylamide (LDA) solution in THF

-

Ethyl iodide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Dissolve propiophenone (1 equivalent) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add LDA solution (1.1 equivalents) to the stirred solution of propiophenone via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

-

After the addition is complete, stir the resulting enolate solution at -78 °C for an additional 30 minutes.

-

Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-phenylpentan-3-one.

Stereoselective Reduction of 2-Phenylpentan-3-one to 2-Phenylpentan-3-ol

The reduction of the carbonyl group in 2-phenylpentan-3-one to the corresponding secondary alcohol, 2-phenylpentan-3-ol, is a key transformation.[4] The presence of a chiral center alpha to the carbonyl group leads to the formation of diastereomeric products. The stereochemical outcome can be predicted by models such as the Felkin-Anh model, which suggests that the nucleophilic hydride will attack from the less sterically hindered face.[4] For (S)-2-phenylpentan-3-one, this leads to the preferential formation of the (2S,3R) diastereomer.[4]

Materials:

-

2-Phenylpentan-3-one

-

Sodium borohydride (B1222165) (NaBH₄)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-phenylpentan-3-one (1 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully add 1 M HCl to quench the excess NaBH₄.

-

Remove the methanol under reduced pressure.

-

Add dichloromethane to the residue and transfer the mixture to a separatory funnel.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2-phenylpentan-3-ol.

-

The product can be further purified by column chromatography if necessary. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or gas chromatography.

Visualizations

The following diagrams illustrate the proposed synthesis and a key reaction of 2-phenylpentan-3-one.

Caption: Proposed synthesis of 2-Phenylpentan-3-one.

Caption: Stereoselective reduction of 2-Phenylpentan-3-one.

References

- 1. 2-Phenylpentan-3-one | C11H14O | CID 4144524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-PHENYL-3-PENTANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. (+/-)-2-phenylpentan-3-one | CAS#:63801-22-9 | Chemsrc [chemsrc.com]

- 4. 2-Phenylpentan-3-one | 16819-77-5 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Phenyl-3-pentanone [chembk.com]

- 7. US4172097A - Production of propiophenone - Google Patents [patents.google.com]

- 8. Propiophenone - Wikipedia [en.wikipedia.org]

Technical Guide: Physicochemical Properties of 2-Phenylpentan-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpentan-3-one, an organic compound with the molecular formula C₁₁H₁₄O, is a ketone featuring a phenyl group at the second carbon of a pentanone chain.[1] Its structure presents a chiral center at the alpha-carbon to the carbonyl group, making it a molecule of interest in stereoselective synthesis and as a potential building block for more complex chemical entities. This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Phenylpentan-3-one, detailed experimental protocols for its synthesis and characterization, and visualizations to aid in understanding its chemical workflows.

Physicochemical Properties

A summary of the key physical and chemical properties of 2-Phenylpentan-3-one is presented below. It is important to note that while numerous computed properties are available, experimentally determined values for some physical properties, such as boiling and melting points, are not consistently reported in the literature.

Identification and General Properties

| Property | Value | Source |

| IUPAC Name | 2-phenylpentan-3-one | [1] |

| CAS Number | 16819-77-5 | [1] |

| Molecular Formula | C₁₁H₁₄O | [1] |

| Molecular Weight | 162.23 g/mol | [1] |

| Canonical SMILES | CCC(=O)C(C)C1=CC=CC=C1 | [1] |

| InChI Key | UYXZZTGJCIWPJY-UHFFFAOYSA-N | [1] |

Computed Physical Properties

The following table summarizes the computed physical properties for 2-Phenylpentan-3-one, which provide estimations of its physical behavior.

| Property | Value | Source |

| XLogP3 | 2.6 | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Rotatable Bond Count | 3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Heavy Atom Count | 12 | [1] |

| Complexity | 145 | [1] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of 2-Phenylpentan-3-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: Spectra are available and can be accessed through public databases such as PubChem.[1]

Infrared (IR) Spectroscopy

-

A vapor phase IR spectrum is available, which would prominently feature a strong absorption band characteristic of the C=O stretching of the ketone functional group, typically in the range of 1715 cm⁻¹.[1]

Mass Spectrometry

-

GC-MS: Gas chromatography-mass spectrometry data is available, providing information on the fragmentation pattern of the molecule, which is useful for its identification.[1]

Chemical Properties and Reactivity

The chemical reactivity of 2-Phenylpentan-3-one is primarily dictated by the ketone functional group and the presence of the alpha-phenyl substituent.

-

Reduction: The carbonyl group can be reduced to a secondary alcohol, 2-phenylpentan-3-ol, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

-

Enolate Formation: The presence of alpha-hydrogens allows for the formation of an enolate under basic conditions, which can then participate in various reactions such as alkylations and aldol (B89426) condensations.

-

Reactions of the Phenyl Group: The aromatic ring can undergo electrophilic aromatic substitution reactions, although the reactivity will be influenced by the deactivating effect of the ketone group.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and analysis of 2-Phenylpentan-3-one.

Proposed Synthesis of 2-Phenylpentan-3-one via Oxidation of 2-Phenylpentan-3-ol

This protocol describes a plausible method for the synthesis of 2-Phenylpentan-3-one by the oxidation of its corresponding alcohol, 2-phenylpentan-3-ol. This method is adapted from general procedures for the oxidation of secondary alcohols.

Materials:

-

2-Phenylpentan-3-ol

-

Pyridinium (B92312) chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-phenylpentan-3-ol (1 equivalent) in anhydrous dichloromethane.

-

To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.

-

Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure 2-phenylpentan-3-one.

General Protocol for NMR Spectroscopic Analysis

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified 2-Phenylpentan-3-one in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. A small amount of a reference standard such as tetramethylsilane (B1202638) (TMS) can be added.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

-

Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra for analysis.

Visualizations

Proposed Synthesis Workflow for 2-Phenylpentan-3-one

The following diagram illustrates the proposed two-step synthesis of 2-Phenylpentan-3-one, starting from 1-phenyl-1-propanone. This pathway involves a Grignard reaction to form the intermediate alcohol, followed by oxidation to the target ketone.

Caption: Proposed two-step synthesis of 2-Phenylpentan-3-one.

Conclusion

This technical guide has summarized the key physical and chemical properties of 2-Phenylpentan-3-one, providing a valuable resource for researchers and professionals. While experimental data for some physical properties remains to be fully elucidated, the provided spectroscopic information and proposed synthetic protocols offer a solid foundation for further investigation and application of this compound in various fields of chemical science.

References

An In-depth Technical Guide to 2-Phenylpentan-3-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-phenylpentan-3-one, a ketone intermediate with significant applications in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, outlines key experimental protocols for its synthesis and derivatization, and explores the biological relevance of its derivatives.

Core Compound Data: 2-Phenylpentan-3-one

2-Phenylpentan-3-one, with the IUPAC name 2-phenylpentan-3-one , is a valuable building block in synthetic chemistry.[1] Its structure, featuring a phenyl group alpha to a carbonyl, allows for a wide range of chemical transformations, making it an attractive starting material for constructing more complex molecular architectures.[1]

Chemical and Physical Properties

The fundamental properties of 2-phenylpentan-3-one are summarized below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| IUPAC Name | 2-phenylpentan-3-one | PubChem[1] |

| Synonyms | 2-Phenyl-3-pentanone, Ethyl 1-phenylethyl ketone | PubChem[1] |

| CAS Number | 16819-77-5 | PubChem[1] |

| Molecular Formula | C₁₁H₁₄O | PubChem[1] |

| Molecular Weight | 162.23 g/mol | PubChem[1] |

| Monoisotopic Mass | 162.1045 u | PubChem[1] |

| Appearance | Colorless liquid or white crystalline solid | ChemBK |

| Melting Point | -14 °C | ChemBK |

| Boiling Point | 243 °C | ChemBK |

| Density | 0.947 g/cm³ | ChemBK |

| Solubility | Soluble in alcohols, ethers, and organic solvents; slightly soluble in water. | ChemBK |

Spectral Data

Full spectral data from techniques such as ¹³C NMR, GC-MS, and IR spectroscopy are available for 2-phenylpentan-3-one through subscription services like SpectraBase.[1] These analytical methods are crucial for confirming the identity and purity of the compound after synthesis.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the carbon skeleton of the molecule.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, most notably the characteristic strong absorption of the carbonyl (C=O) group.

-

Mass Spectrometry (MS): Determines the molecular weight and can reveal structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Experimental Protocols

Detailed methodologies are critical for the successful synthesis and application of 2-phenylpentan-3-one. The following sections provide protocols for its synthesis and a key derivatization reaction.

Synthesis of 2-Phenylpentan-3-one

Two primary routes for the synthesis of this ketone are the oxidation of the corresponding alcohol and the reaction of a Grignard reagent with a nitrile.

Route 1: Oxidation of 2-Phenylpentan-3-ol

This method involves the oxidation of the secondary alcohol, 2-phenylpentan-3-ol, to the target ketone using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC).[2]

-

Materials: 2-phenylpentan-3-ol, Pyridinium chlorochromate (PCC), Dichloromethane (B109758) (DCM), Silica (B1680970) gel.

-

Procedure:

-

Dissolve 2-phenylpentan-3-ol in dichloromethane (DCM) in a suitable reaction flask.

-

Add pyridinium chlorochromate (PCC) to the solution (typically 1.5 equivalents).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the mixture through a pad of silica gel to remove the chromium byproducts, washing with additional DCM.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-phenylpentan-3-one.

-

Purify the product by column chromatography on silica gel or by vacuum distillation if necessary.[2]

-

Route 2: Grignard Reaction with Propionitrile (B127096)

This synthetic pathway builds the carbon skeleton by reacting a Grignard reagent with a nitrile, followed by hydrolysis.

-

Materials: 2-bromo-1-phenylethane, Magnesium turnings, Anhydrous diethyl ether, Iodine (crystal, for initiation), Propionitrile, Saturated aqueous ammonium (B1175870) chloride or dilute hydrochloric acid.

-

Procedure:

-

Grignard Reagent Formation:

-

Ensure all glassware is oven-dried and assemble under an inert atmosphere (e.g., nitrogen or argon).

-

To a flask containing magnesium turnings (1.2 equivalents), add a small portion of anhydrous diethyl ether.

-

Slowly add a solution of 2-bromo-1-phenylethane (1 equivalent) in anhydrous diethyl ether. A crystal of iodine or gentle warming can be used to initiate the reaction.

-

Once initiated, add the remaining 2-bromo-1-phenylethane solution dropwise to maintain a gentle reflux.

-

After addition is complete, stir the mixture at room temperature for 1-2 hours to ensure full formation of the Grignard reagent.[3]

-

-

Reaction with Nitrile:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of propionitrile (1 equivalent) in anhydrous diethyl ether.

-

After addition, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.[3]

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to hydrolyze the intermediate imine.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.[3]

-

-

Application in Bioactive Compound Synthesis: Reductive Amination

A significant application of 2-phenylpentan-3-one is its use as a precursor for synthesizing N-substituted 3-amino-1-phenylpentane derivatives. These compounds are being investigated as potential anticonvulsant agents due to their structural similarities to known neuroactive molecules that modulate GABAₐ receptors.

-

Materials: 2-phenylpentan-3-one, Primary amine (e.g., benzylamine), Sodium triacetoxyborohydride (B8407120) (STAB), Anhydrous dichloromethane (DCM), Acetic acid (catalytic amount), Saturated aqueous sodium bicarbonate.

-

Procedure:

-

To a solution of 2-phenylpentan-3-one (1.0 equivalent) in anhydrous DCM, add the chosen primary amine (1.1 equivalents) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions.

-

Continue stirring at room temperature for 12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting secondary amine product via column chromatography.

-

Biological Context: GABAₐ Receptor Signaling Pathway

Derivatives of 2-phenylpentan-3-one are hypothesized to exert anticonvulsant effects by modulating the activity of GABAₐ receptors. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.

The binding of GABA to its ionotropic GABAₐ receptor opens a chloride ion (Cl⁻) channel. The resulting influx of negatively charged chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential. This action is the basis of fast inhibitory synaptic transmission. Many anticonvulsant drugs act as positive allosteric modulators, enhancing the effect of GABA and thereby increasing neuronal inhibition.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Phenylpentan-3-one

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 2-Phenylpentan-3-one. The information is intended for professionals in research and development, particularly in the fields of organic chemistry and drug discovery.

Core Data Presentation

The fundamental properties of 2-Phenylpentan-3-one are summarized in the table below, providing a quick reference for key quantitative data.

| Property | Data | Reference |

| Chemical Formula | C₁₁H₁₄O | [1] |

| Molecular Weight | 162.23 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid (predicted) | |

| Boiling Point | Not precisely determined | |

| CAS Number | 16819-77-5 | [1] |

Synthesis of 2-Phenylpentan-3-one

A plausible and effective method for the synthesis of 2-Phenylpentan-3-one is through a Grignard reaction, followed by oxidation of the resulting secondary alcohol. This two-step process offers a reliable route to the target ketone.

This step involves the reaction of a Grignard reagent, ethylmagnesium bromide, with 2-phenylpropanal (B145474).

Experimental Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Initiate the reaction by adding a small crystal of iodine and a small volume of a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether.

-

Once the reaction begins, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 30 minutes to ensure the complete formation of ethylmagnesium bromide.

-

Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 2-phenylpropanal (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-phenylpentan-3-ol.

The secondary alcohol synthesized in the previous step is oxidized to the target ketone using pyridinium (B92312) chlorochromate (PCC).

Experimental Protocol:

-

Dissolve the crude 2-phenylpentan-3-ol from the previous step in dichloromethane (B109758) (DCM).

-

Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in portions.

-

Stir the reaction mixture at room temperature for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-Phenylpentan-3-one by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield the pure ketone.

Analytical Characterization

The identity and purity of the synthesized 2-Phenylpentan-3-one can be confirmed using various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the phenyl group, the methylene (B1212753) protons of the ethyl group, and the two methyl groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| ~ 7.2-7.4 ppm (m, 5H) | ~ 210 ppm (C=O) |

| ~ 3.8 ppm (q, 1H) | ~ 140 ppm (Ar C) |

| ~ 2.5 ppm (q, 2H) | ~ 127-129 ppm (Ar CH) |

| ~ 1.4 ppm (d, 3H) | ~ 55 ppm (CH-Ph) |

| ~ 1.0 ppm (t, 3H) | ~ 30 ppm (CH₂) |

| ~ 15 ppm (CH₃) | |

| ~ 8 ppm (CH₃) |

Electron ionization mass spectrometry (EI-MS) of 2-Phenylpentan-3-one will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 162

-

Major Fragments:

-

m/z = 105 (loss of C₃H₇O)

-

m/z = 91 (tropylium ion, rearrangement and loss of C₄H₇O)

-

m/z = 57 (loss of C₇H₇O)

-

The IR spectrum will exhibit characteristic absorption bands for the carbonyl and aromatic functional groups.

-

~1715 cm⁻¹ (strong): C=O stretching vibration of the ketone.

-

~3030-3080 cm⁻¹ (medium): Aromatic C-H stretching.

-

~2850-2970 cm⁻¹ (medium): Aliphatic C-H stretching.

-

~1600, 1495, 1450 cm⁻¹ (medium to weak): Aromatic C=C stretching.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis and characterization of 2-Phenylpentan-3-one.

Caption: Workflow for the synthesis and analysis of 2-Phenylpentan-3-one.

References

Synthesis of 2-Phenylpentan-3-one from Benzaldehyde: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of a primary synthetic route for the preparation of 2-phenylpentan-3-one from benzaldehyde (B42025). The core of this document focuses on a multi-step synthesis involving a Grignard reaction to form an intermediate alcohol, followed by oxidation to yield the target ketone. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visualizations of the chemical pathways and workflows.

Introduction

2-Phenylpentan-3-one is a ketone of interest in organic synthesis, serving as a potential building block for more complex molecules. Its synthesis from readily available starting materials such as benzaldehyde is a key process for its accessibility. This document outlines a reliable and well-established synthetic strategy. The primary route discussed involves two key transformations:

-

Grignard Reaction: The nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of benzaldehyde. This step forms a secondary alcohol intermediate.

-

Oxidation: The subsequent oxidation of the secondary alcohol to the corresponding ketone, 2-phenylpentan-3-one.

Alternative routes such as the Stetter reaction exist, which involves the conjugate addition of an aldehyde to an α,β-unsaturated compound, and are briefly discussed.[1][2] This guide, however, will focus on the Grignard-based approach due to its versatility and the extensive availability of procedural information for analogous reactions.[3][4][5]

Comparative Analysis of Synthetic Steps

The efficiency of the synthesis is dependent on the conditions and reagents used in each step. The following table summarizes key quantitative data for the reactions involved, based on typical outcomes for similar transformations.

| Parameter | Step 1: Grignard Reaction | Step 2: Oxidation of Alcohol |

| Starting Materials | Benzaldehyde, Ethylmagnesium Bromide | 1-Phenylpropan-1-ol (intermediate) |

| Key Reagents | Anhydrous Diethyl Ether or THF | Pyridinium chlorochromate (PCC), Dichloromethane (DCM) |

| Typical Yield | High (generally >80%) | High (typically >85%)[6] |

| Reaction Time | 1-3 hours[7] | 1-2 hours[6] |

| Reaction Temperature | 0°C to Room Temperature[7] | Room Temperature[6] |

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for the synthesis of 2-phenylpentan-3-one from benzaldehyde.

Step 1: Synthesis of 1-Phenylpropan-1-ol via Grignard Reaction

This protocol details the reaction of benzaldehyde with ethylmagnesium bromide to form the secondary alcohol intermediate, 1-phenylpropan-1-ol.[3][5]

Materials:

-

Benzaldehyde

-

Ethylmagnesium bromide (typically as a solution in THF or diethyl ether)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer

Procedure:

-

Reaction Setup: All glassware must be oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Initial Reagents: To a round-bottom flask containing a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether, add a magnetic stir bar.

-

Grignard Reagent Addition: Cool the flask in an ice bath. Add ethylmagnesium bromide (1.1 equivalents) dropwise from a dropping funnel over a period of 30 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-phenylpropan-1-ol.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Step 2: Oxidation of 1-Phenylpropan-1-ol to 2-Phenylpentan-3-one (Incorrect Intermediate)

Correction and Refinement of the Synthetic Route: The initial Grignard reaction described above yields 1-phenylpropan-1-ol. Oxidation of this alcohol would lead to 1-phenylpropan-1-one, not the target molecule 2-phenylpentan-3-one.

To synthesize 2-phenylpentan-3-one, a different set of synthons is required. A more logical retrosynthetic analysis points towards a different Grignard addition or an alternative C-C bond-forming reaction. A plausible route involves the reaction of a Grignard reagent derived from 1-bromopropane (B46711) with phenylacetaldehyde, followed by oxidation. However, to adhere to the starting material of benzaldehyde, an alternative multi-step process is necessary.

A viable, albeit longer, route starting from benzaldehyde is as follows:

-

Wittig Reaction: Reaction of benzaldehyde with a suitable phosphorus ylide to form an alkene.

-

Hydroboration-Oxidation: To introduce a hydroxyl group at the desired position.

-

Oxidation: Of the resulting alcohol to the ketone.

However, a more direct and convergent synthesis, and one that aligns with the spirit of the initial searches, is the Stetter Reaction .

Corrected Synthetic Route: Stetter Reaction

The Stetter reaction allows for the 1,4-addition of an aldehyde to an α,β-unsaturated carbonyl compound, which is a direct route to 1,4-dicarbonyl compounds and their derivatives.[1][2] To synthesize 2-phenylpentan-3-one, benzaldehyde can be reacted with ethyl vinyl ketone in the presence of a nucleophilic catalyst like a thiazolium salt.

Materials:

-

Benzaldehyde

-

Ethyl vinyl ketone (1-Penten-3-one)

-

Thiazolium salt catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride)

-

Base (e.g., triethylamine)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

Catalyst Activation: In a flame-dried flask under an inert atmosphere, dissolve the thiazolium salt (0.1 equivalents) and base (0.1 equivalents) in the anhydrous solvent. Stir for 10-15 minutes to generate the active N-heterocyclic carbene (NHC) catalyst.

-

Reaction Mixture: To the catalyst solution, add benzaldehyde (1.2 equivalents).

-

Substrate Addition: Slowly add ethyl vinyl ketone (1.0 equivalent) to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Workup: Upon completion, quench the reaction with dilute hydrochloric acid. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-phenylpentan-3-one.

Visualizations

The following diagrams illustrate the chemical pathways and workflows discussed in this guide.

Caption: Stetter reaction pathway for the synthesis of 2-phenylpentan-3-one.

Caption: General experimental workflow for the Stetter reaction synthesis.

Conclusion

The synthesis of 2-phenylpentan-3-one from benzaldehyde is effectively achieved via the Stetter reaction. This method offers a convergent and efficient pathway to the target 1,4-dicarbonyl derivative. While other multi-step sequences involving Grignard or Wittig reactions are theoretically possible, the Stetter reaction provides a more direct route. The protocols and workflows detailed in this guide are based on established chemical principles and provide a solid foundation for the laboratory synthesis of this compound. Researchers should optimize reaction conditions based on their specific laboratory settings and available reagents to achieve the best possible outcomes.

References

An In-depth Technical Guide to the Structural Isomers and Stereoisomers of 2-Phenylpentan-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpentan-3-one, a ketone with the molecular formula C₁₁H₁₄O, presents a compelling case study in isomerism, a fundamental concept in organic chemistry with profound implications in drug discovery and development.[1] The spatial arrangement of atoms and functional groups within a molecule can drastically alter its physical, chemical, and biological properties. This guide provides a comprehensive analysis of the structural and stereoisomers of 2-phenylpentan-3-one, offering a detailed examination of their classification, properties, and synthesis.

Structural Isomers of 2-Phenylpentan-3-one

Structural isomers share the same molecular formula but differ in the connectivity of their atoms. For C₁₁H₁₄O, a multitude of structural isomers exist that contain a phenyl group and a ketone functional group. These can be broadly categorized based on the position of the phenyl group and the ketone along the carbon chain, as well as variations in the carbon skeleton itself.

A systematic exploration reveals several key structural isomers of 2-phenylpentan-3-one:

-

Positional Isomers of the Phenyl Group on a Pentanone Backbone:

-

Isomers with a Branched Carbon Chain:

-

3-Methyl-1-phenylbutan-1-one (Isovalerophenone)[7]

-

2-Methyl-1-phenylbutan-1-one

-

2-Methyl-3-phenylbutan-2-one

-

3-Methyl-3-phenylbutan-2-one

-

4-Methyl-1-phenylbutan-1-one

-

4-Methyl-2-phenylbutan-2-one

-

-

Isomers with the Phenyl Group on a Shorter Chain and Alkyl Substituents on the Ring:

-

1-(o-tolyl)butan-1-one

-

1-(m-tolyl)butan-1-one

-

1-(p-tolyl)butan-1-one

-

1-(2-ethylphenyl)propan-1-one

-

1-(3-ethylphenyl)propan-1-one

-

1-(4-ethylphenyl)propan-1-one[8]

-

This list is not exhaustive but represents the most common and relevant structural isomers for synthetic and medicinal chemistry applications.

Data Presentation: Physical Properties of Selected Isomers

The physical properties of these isomers, such as boiling point and density, are critical for their purification and handling. The following table summarizes available quantitative data for several key isomers.

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 2-Phenylpentan-3-one | 16819-77-5 | 162.23 | Not available | Not available |

| 1-Phenylpentan-1-one | 1009-14-9 | 162.23 | 242[9] | 0.978[9] |

| 1-Phenylpentan-2-one | 6683-92-7 | 162.23 | 225 at 760 mmHg[10] | 0.96[10] |

| 1-Phenylpentan-3-one | 20795-51-1 | 162.23 | 124 at 14 Torr[11] | 0.960 (Predicted)[11] |

| 3-Phenyl-2-pentanone | 1528-39-8 | 162.23 | Not available | Not available |

| 5-Phenyl-2-pentanone | 2235-83-8 | 162.23 | Not available | Not available |

| 3-Methyl-1-phenylbutan-1-one | 582-62-7 | 162.23 | 72-74 at 3 mmHg[12] | 0.966 at 25°C[12] |

Note: "Not available" indicates that reliable experimental data was not found in the searched literature. Some density values are predicted.

Stereoisomers of 2-Phenylpentan-3-one

Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. 2-Phenylpentan-3-one possesses a single chiral center at the second carbon atom (the carbon bearing the phenyl group). This chirality gives rise to a pair of enantiomers: (R)-2-phenylpentan-3-one and (S)-2-phenylpentan-3-one.

Enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties in an achiral environment, with the exception of their interaction with plane-polarized light (optical activity). However, in a chiral environment, such as the active site of a biological receptor, enantiomers can exhibit significantly different pharmacological and toxicological profiles.

The reduction of the carbonyl group in 2-phenylpentan-3-one to a hydroxyl group leads to the formation of 2-phenylpentan-3-ol. This reaction introduces a new chiral center at the third carbon, resulting in the formation of diastereomers. For example, the reduction of (S)-2-phenylpentan-3-one can yield (2S,3S)- and (2S,3R)-2-phenylpentan-3-ol.[1]

Isomer Relationships Diagram

The following diagram illustrates the relationship between 2-phenylpentan-3-one, its enantiomers, and some of its structural isomers.

Caption: Relationship between 2-phenylpentan-3-one and its isomers.

Experimental Protocols

The synthesis and separation of phenylpentanone isomers are crucial for their study and application. The following are detailed methodologies for key experiments.

Synthesis of Phenyl Ketones via Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of aromatic ketones, which can be adapted for various isomers of phenylpentanone.[13]

Materials:

-

Aromatic substrate (e.g., benzene, toluene)

-

Acyl chloride or anhydride (B1165640) (e.g., pentanoyl chloride, isovaleroyl chloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM) as solvent

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.

-

Cool the mixture to 0°C in an ice bath.

-

Dissolve the acyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.

-

Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes.

-

After the addition is complete, add the aromatic substrate (1.0 equivalent) dissolved in anhydrous DCM dropwise via the dropping funnel.

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Caption: Workflow for Friedel-Crafts acylation.

Synthesis of Ketones by Oxidation of Secondary Alcohols

This protocol details the oxidation of a secondary alcohol to a ketone using pyridinium (B92312) chlorochromate (PCC), a common method for this transformation.[14]

Materials:

-

Secondary alcohol (e.g., 2-phenylpentan-3-ol)

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Celite or silica gel

-

Anhydrous diethyl ether

Procedure:

-

To a stirred suspension of PCC (1.5 equivalents) and Celite in anhydrous DCM, add a solution of the secondary alcohol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

-

Stir the mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude ketone.

-

Purify the product by column chromatography on silica gel if necessary.

Chiral Separation of 2-Phenylpentan-3-one Enantiomers by HPLC

This protocol provides a general framework for the separation of enantiomers using chiral High-Performance Liquid Chromatography (HPLC). The specific column and mobile phase will need to be optimized for 2-phenylpentan-3-one.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based column like Chiralcel OD-H or Chiralpak AD)

-

HPLC-grade solvents (e.g., hexane (B92381), isopropanol, ethanol)

-

Sample of racemic 2-phenylpentan-3-one

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of a specific ratio of hexane and an alcohol (e.g., 90:10 hexane:isopropanol). Degas the mobile phase before use.

-

Sample Preparation: Dissolve a small amount of racemic 2-phenylpentan-3-one in the mobile phase to a concentration of approximately 1 mg/mL.

-

HPLC Analysis:

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).

-

-

Data Analysis: The two enantiomers should elute at different retention times. Integrate the peak areas to determine the enantiomeric ratio and calculate the enantiomeric excess (% ee).

Caption: Workflow for chiral HPLC separation.

Conclusion

The study of the isomers of 2-phenylpentan-3-one provides a valuable platform for understanding the principles of structural and stereoisomerism. For professionals in drug development and chemical research, a thorough appreciation of the distinct properties and synthetic routes to these isomers is essential for the rational design and development of new chemical entities. The methodologies and data presented in this guide offer a foundational resource for further investigation into this and related chemical systems.

References

- 1. 2-Phenylpentan-3-one | 16819-77-5 | Benchchem [benchchem.com]

- 2. Valerophenone | C11H14O | CID 66093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Pentanone, 1-phenyl- [webbook.nist.gov]

- 4. 2-Phenylpentan-3-one | C11H14O | CID 4144524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Pentanone, 5-phenyl- [webbook.nist.gov]

- 6. chembk.com [chembk.com]

- 7. Isovalerophenone | C11H14O | CID 68493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. C11H14O_Molecular formula [molbase.com]

- 9. 1-phenyl-1-pentanone [stenutz.eu]

- 10. Cas 6683-92-7,1-PHENYL-2-PENTANONE | lookchem [lookchem.com]

- 11. 20795-51-1 CAS MSDS (1-Phenylpentan-3-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. benchchem.com [benchchem.com]

- 14. organic-synthesis.com [organic-synthesis.com]

Spectroscopic Profile of 2-Phenylpentan-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the ketone 2-Phenylpentan-3-one (C₁₁H₁₄O, Molar Mass: 162.23 g/mol ).[1][2] The information presented herein is crucial for the accurate identification, characterization, and quality control of this compound in research and development settings. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Phenylpentan-3-one.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

No complete, experimentally verified ¹H NMR dataset for 2-Phenylpentan-3-one was found in the public domain at the time of this compilation. Predicted data based on structure-correlation is presented below for guidance.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 - 7.20 | m | 5H | C₆H₅- |

| ~3.85 | q | 1H | -CH(Ph)- |

| ~2.55 | q | 2H | -C(O)CH₂- |

| ~1.40 | d | 3H | -CH(CH₃)- |

| ~1.05 | t | 3H | -CH₂CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~212 | C=O (Ketone) |

| ~140 | C (Quaternary, Phenyl) |

| ~129 | CH (Phenyl) |

| ~128 | CH (Phenyl) |

| ~127 | CH (Phenyl) |

| ~55 | -CH(Ph)- |

| ~35 | -C(O)CH₂- |

| ~15 | -CH(CH₃)- |

| ~8 | -CH₂CH₃ |

Infrared (IR) Spectroscopy

The presence of a vapor phase IR spectrum is noted in the PubChem database.[2] Key absorption bands characteristic of the functional groups in 2-Phenylpentan-3-one are expected in the following regions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 - 3030 | m | C-H stretch (Aromatic) |

| ~2970 - 2870 | s | C-H stretch (Aliphatic) |

| ~1715 | s | C=O stretch (Ketone) |

| ~1600, ~1495, ~1450 | m-w | C=C stretch (Aromatic ring) |

Mass Spectrometry (MS)

GC-MS data for 2-Phenylpentan-3-one is available, indicating a molecular ion peak and characteristic fragmentation patterns.[2]

| m/z | Relative Intensity (%) | Assignment |

| 162 | [M]⁺ | Molecular Ion |

| 105 | [C₆H₅CHCH₃]⁺ (Benzylic cation) | |

| 77 | [C₆H₅]⁺ (Phenyl cation) | |

| 57 | [C(O)CH₂CH₃]⁺ (Propionyl cation) | |

| 29 | [CH₂CH₃]⁺ (Ethyl cation) |

Experimental Protocols

Detailed experimental methodologies for acquiring the spectroscopic data are provided below. These represent standard protocols for the analysis of ketones and aromatic compounds.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of purified 2-Phenylpentan-3-one is accurately weighed and dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃).

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.

-

For ¹H NMR, the spectral width is typically set to 12-16 ppm. Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation:

-

For liquid samples, a thin film is prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

Instrumentation and Data Acquisition:

-

The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).

-

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the sample is injected into the GC inlet.

Instrumentation and Data Acquisition:

-

For GC-MS, the sample is vaporized and separated on a capillary column (e.g., DB-5ms). The separated components are then introduced into the mass spectrometer.

-

Electron Ionization (EI) at 70 eV is a common method for generating ions.

-

The mass analyzer scans a typical mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for the characterization of 2-Phenylpentan-3-one is depicted in the following diagram.

Caption: Workflow for the spectroscopic characterization of 2-Phenylpentan-3-one.

References

Commercial Availability and Synthetic Strategies for 2-Phenylpentan-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 2-Phenylpentan-3-one (CAS No. 16819-77-5), a ketone of interest in synthetic and medicinal chemistry. Furthermore, this document outlines plausible synthetic methodologies, adapted from established protocols for structurally related compounds, to offer researchers practical approaches for its laboratory-scale preparation.

Commercial Availability

2-Phenylpentan-3-one is available from several chemical suppliers, primarily for research and development purposes. The table below summarizes the offerings from key vendors. It is important to note that for some suppliers, the product is intended for early discovery research, and comprehensive analytical data may not be readily available. Researchers are advised to confirm product identity and purity upon receipt.

| Supplier | Product Name/Grade | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Sigma-Aldrich | 2-PHENYL-3-PENTANONE AldrichCPR | 16819-77-5 | C₁₁H₁₄O | 162.23 | Data not collected by supplier[1] | 1 g[1] |

| CymitQuimica | 2-PHENYLPENTAN-3-ONE | 16819-77-5 | C₁₁H₁₄O | 162.232 | 95.0%[2] | 250 mg, 1 g[2] |

| Benchchem | 2-Phenylpentan-3-one | 16819-77-5 | C₁₁H₁₄O | 162.23 | Not specified | Inquiry required |

Synthetic Approaches

While specific, detailed experimental protocols for the synthesis of 2-Phenylpentan-3-one are not extensively documented in readily available literature, established methods for the preparation of analogous alkyl phenyl ketones can be adapted. Two primary and logical synthetic routes are presented below.

Friedel-Crafts Acylation of Benzene (B151609)

A versatile and common method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This approach would involve the reaction of benzene with 2-chloropentan-3-one (B101064) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous benzene (acting as both reactant and solvent).

-

Addition of Acyl Chloride: Cool the stirred suspension to 0-5 °C in an ice bath. Add 2-chloropentan-3-one (1.0 equivalent) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude 2-Phenylpentan-3-one can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Oxidation of 2-Phenylpentan-3-ol

Another common strategy for preparing ketones is the oxidation of the corresponding secondary alcohol. In this case, 2-Phenylpentan-3-ol would be oxidized to 2-Phenylpentan-3-one. The precursor alcohol can be synthesized via a Grignard reaction between ethylmagnesium bromide and 2-phenylpropanal (B145474).

Part A: Synthesis of 2-Phenylpentan-3-ol via Grignard Reaction

-

Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare ethylmagnesium bromide by adding a solution of bromoethane (B45996) in anhydrous diethyl ether to magnesium turnings.

-

Addition of Aldehyde: Cool the Grignard reagent to 0 °C and add a solution of 2-phenylpropanal (1.0 equivalent) in anhydrous diethyl ether dropwise.

-

Reaction and Work-up: After the addition, allow the mixture to stir at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-Phenylpentan-3-ol. This may be used directly in the next step or purified by chromatography.

Part B: Oxidation to 2-Phenylpentan-3-one

-

Reaction Setup: Dissolve the crude 2-Phenylpentan-3-ol from Part A in a suitable solvent such as dichloromethane (B109758) (DCM) in a round-bottom flask.

-

Addition of Oxidizing Agent: Add a mild oxidizing agent, such as Pyridinium Chlorochromate (PCC) (1.5 equivalents), portion-wise to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture for 2-4 hours, monitoring the disappearance of the starting alcohol by TLC.

-

Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium by-products. Wash the filter cake with additional ether.

-

Final Isolation: Concentrate the filtrate under reduced pressure to yield the crude ketone. Further purification can be achieved by vacuum distillation or column chromatography.

Conclusion

2-Phenylpentan-3-one is commercially available from a limited number of suppliers, primarily for research applications. For researchers requiring larger quantities or specific analogues, the synthetic routes outlined in this guide, based on fundamental organic reactions, provide a solid foundation for its laboratory preparation. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood. The final product should be characterized by appropriate analytical techniques (e.g., NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

References

An In-depth Technical Guide on the Reactivity of the Carbonyl Group in 2-Phenylpentan-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the carbonyl group in 2-Phenylpentan-3-one (CAS No: 16819-77-5). The document details the electronic and steric factors governing its chemical behavior, presents key reactions with detailed experimental protocols, and explores its potential applications in synthetic and medicinal chemistry.

Introduction and Physicochemical Properties

2-Phenylpentan-3-one is an aromatic ketone with the molecular formula C₁₁H₁₄O.[1] Its structure features a carbonyl group at the third position of a pentane (B18724) chain, with a phenyl group attached to the second carbon. This specific arrangement of functional groups dictates its reactivity, which is a subject of interest for organic synthesis and the development of novel molecular entities.[1][2]

The reactivity of the carbonyl group (C=O) is fundamentally governed by the electrophilicity of the carbonyl carbon and the steric accessibility for nucleophilic attack.[3][4] In 2-Phenylpentan-3-one, the adjacent phenyl and ethyl groups exert significant steric and electronic influences, creating a unique reactivity profile compared to its isomers or simpler aliphatic ketones.[1][5] The phenyl ring, in particular, introduces steric bulk and electronic effects that modulate the reactivity of both the carbonyl group and the adjacent alpha-hydrogens.[1][6]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 2-Phenylpentan-3-one.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O | [1][7] |

| Molecular Weight | 162.23 g/mol | [1][7] |

| CAS Number | 16819-77-5 | [1][7] |

| IUPAC Name | 2-phenylpentan-3-one | [7] |

| SMILES | CCC(=O)C(C)C1=CC=CC=C1 | [7] |

| InChI Key | UYXZZTGJCIWPJY-UHFFFAOYSA-N | [1][7] |

| LogP | 2.76920 | [8] |

| PSA | 17.07000 Ų | [8] |

Core Reactivity of the Carbonyl Group

The primary reaction pathway for the carbonyl group in 2-Phenylpentan-3-one is nucleophilic addition.[9][10] The polarity of the carbon-oxygen double bond renders the carbonyl carbon electrophilic and thus susceptible to attack by electron-rich species.[4]

Steric and Electronic Effects

The reactivity of 2-Phenylpentan-3-one is a balance of two main factors:

-

Steric Hindrance: The phenyl group at the α-position is a bulky substituent that sterically hinders the approach of nucleophiles to the carbonyl carbon.[11][12] This steric congestion is a primary determinant of its reactivity, often leading to slower reaction rates compared to less substituted ketones.[5][12]

-

Electronic Effects: The phenyl group can influence the electronic distribution within the molecule. While it can exert a mild electron-withdrawing inductive effect, which would slightly increase the electrophilicity of the carbonyl carbon, this is often counteracted by its steric bulk.[1][6]

These combined effects make the carbonyl group in 2-Phenylpentan-3-one less reactive towards nucleophilic addition than its isomer, 1-phenylpentan-3-one, where the carbonyl is less sterically encumbered.[5]

Caption: Factors influencing the carbonyl reactivity of 2-Phenylpentan-3-one.

Nucleophilic Addition Reactions

Reduction to 2-Phenylpentan-3-ol

A key transformation of 2-Phenylpentan-3-one is its reduction to the corresponding secondary alcohol, 2-phenylpentan-3-ol.[1] This is typically achieved using hydride reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).[1][13]

The presence of a chiral center at the α-carbon (C2) significantly influences the stereochemical outcome of the reduction. The hydride attack occurs preferentially from the less sterically hindered face of the planar carbonyl group, leading to the formation of diastereomeric products.[1][13] For example, the reduction of (S)-2-phenylpentan-3-one yields a mixture of (2S, 3R)-2-phenylpentan-3-ol and (2S, 3S)-2-phenylpentan-3-ol, with the former being the major product due to the hydride approaching from the side opposite the bulky phenyl group.[13]

Caption: General workflow for the reduction of 2-Phenylpentan-3-one.

Grignard Reactions

The reaction of 2-Phenylpentan-3-one with Grignard reagents (R-MgX) provides a route to tertiary alcohols. The nucleophilic alkyl or aryl group from the Grignard reagent attacks the electrophilic carbonyl carbon.[14][15] However, the steric hindrance from the α-phenyl group can be expected to slow the reaction rate compared to less hindered ketones.[5]

Experimental Protocols

The following are detailed methodologies for key reactions involving the carbonyl group of 2-Phenylpentan-3-one. These are generalized protocols and may require optimization based on specific substrates and laboratory conditions.

Protocol 1: Reduction of 2-Phenylpentan-3-one with Sodium Borohydride[5]

-

Dissolution: Dissolve 2-Phenylpentan-3-one (1.0 mmol, 162.2 mg) in methanol (B129727) (5-10 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.1 mmol, 42 mg) portion-wise to the cooled solution while stirring.

-

Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Slowly add 1 M HCl dropwise to quench the excess NaBH₄ and the resulting borate (B1201080) esters until the effervescence ceases.

-

Extraction: Extract the product with ethyl acetate (B1210297) (3 x 15 mL).

-

Workup: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting 2-phenylpentan-3-ol by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Grignard Reaction with 2-Phenylpentan-3-one[15]

-

Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous diethyl ether as the solvent.

-

Grignard Reagent Formation: In a three-neck flask equipped with a dropping funnel and reflux condenser, place magnesium turnings (1.2 eq). Add a solution of an appropriate alkyl/aryl halide (e.g., methyl iodide, 1.1 eq) in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent.

-

Addition of Ketone: Once the Grignard reagent has formed, cool the solution to 0°C. Add a solution of 2-Phenylpentan-3-one (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until TLC indicates completion.

-

Workup and Purification: Carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude tertiary alcohol product by column chromatography or vacuum distillation.

Applications in Drug Development

Ketones like 2-Phenylpentan-3-one are valuable intermediates in pharmaceutical synthesis.[2][16] The carbonyl group serves as a handle for introducing diverse functionalities. While direct applications of 2-Phenylpentan-3-one are not extensively documented, its structural motifs are relevant to medicinal chemistry.

For instance, a key application of related phenyl-ketones is their conversion to amino derivatives via reductive amination.[2] This reaction provides a direct route to a diverse library of N-substituted amino-phenylpentanes. These derivatives are of significant interest for their potential to modulate central nervous system (CNS) targets, such as GABAᴀ receptors, which are implicated in treating conditions like epilepsy.[2]

References

- 1. 2-Phenylpentan-3-one | 16819-77-5 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Phenylpentan-3-one | C11H14O | CID 4144524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (+/-)-2-phenylpentan-3-one | CAS#:63801-22-9 | Chemsrc [chemsrc.com]

- 9. Nucleophilic addition - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. benchchem.com [benchchem.com]

- 13. chegg.com [chegg.com]

- 14. Order of reactivity of nucleophilic addition at carbonyl group with Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 15. benchchem.com [benchchem.com]

- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Unlocking the Therapeutic Potential of 2-Phenylpentan-3-one Derivatives: A Technical Guide for Researchers

A comprehensive exploration of promising research avenues for a versatile chemical scaffold in drug discovery.

Introduction: The quest for novel therapeutic agents is a cornerstone of modern medicine. The 2-phenylpentan-3-one scaffold, a structurally intriguing aromatic ketone, presents a promising yet largely unexplored foundation for the development of new drugs. While direct biological data on its derivatives are limited, the structural motifs embedded within this core suggest a high potential for activity across several key therapeutic areas. This technical guide provides an in-depth analysis of potential research directions for 2-phenylpentan-3-one derivatives, offering a roadmap for researchers, scientists, and drug development professionals. By leveraging data from structurally analogous compounds and outlining detailed experimental protocols, this document aims to catalyze the investigation of this promising class of molecules.

Potential Therapeutic Areas and Mechanistic Hypotheses

Based on the pharmacological activities of structurally related ketone-containing compounds, several key therapeutic areas emerge as high-priority for the investigation of 2-phenylpentan-3-one derivatives.

Neuroprotective and Anticonvulsant Effects

The presence of a ketone moiety is a key feature of ketone bodies, which have demonstrated significant neuroprotective and anticonvulsant properties.[1][2][3][4][5] This suggests that 2-phenylpentan-3-one derivatives could exert beneficial effects in the central nervous system.

Hypothesized Mechanisms of Action:

-

Modulation of Neuronal Excitability: Derivatives may influence ion channels or neurotransmitter systems to reduce neuronal hyperexcitability, a hallmark of seizures.[2]

-

Enhancement of Mitochondrial Function: By providing an alternative energy source or protecting mitochondria from oxidative stress, these compounds could enhance neuronal resilience.[4][5]

-

Anti-inflammatory and Antioxidant Effects in the CNS: Neuroinflammation and oxidative stress are key drivers of neurodegeneration. Derivatives may suppress these processes within the brain.[4]

Proposed Research Workflow for Neuroprotection:

Caption: Workflow for the discovery and validation of neuroprotective 2-phenylpentan-3-one derivatives.

Anti-inflammatory Activity

Aromatic ketones and related structures, such as chalcones, are known to possess significant anti-inflammatory properties.[6] This provides a strong rationale for investigating 2-phenylpentan-3-one derivatives as potential anti-inflammatory agents.

Hypothesized Mechanisms of Action:

-

Inhibition of Pro-inflammatory Enzymes: Derivatives may inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), thereby reducing the production of prostaglandins (B1171923) and leukotrienes.[7][8][9]

-

Modulation of Inflammatory Signaling Pathways: These compounds could interfere with pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, which controls the expression of numerous inflammatory genes.[10][11][12][13][14]

-

Inhibition of Cytokine Production: By acting on the aforementioned pathways, derivatives could suppress the production and release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[10]

Signaling Pathway of NF-κB Mediated Inflammation:

Caption: The NF-κB signaling pathway, a potential target for 2-phenylpentan-3-one derivatives.

Cytotoxic (Anticancer) Activity

Many classes of aromatic ketones, particularly chalcones and their derivatives, have demonstrated potent cytotoxic effects against various cancer cell lines.[4][6][15][16][17] The structural similarity of 2-phenylpentan-3-one to these compounds suggests a potential for anticancer activity.

Hypothesized Mechanisms of Action:

-

Induction of Apoptosis: Derivatives may trigger programmed cell death in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

-

Cell Cycle Arrest: These compounds could halt the proliferation of cancer cells at specific checkpoints in the cell cycle.

-

Inhibition of Key Oncogenic Pathways: Derivatives may interfere with signaling pathways that are crucial for cancer cell survival and proliferation.

Quantitative Data from Structurally Related Compounds

Table 1: Cytotoxicity of Selected Synthetic Chalcones [16]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

| 3-Benzylidenechroman-4-one (4a) | K562 (Leukemia) | ≤ 3.86 |

| 3-Benzylidenechroman-4-one (4a) | MDA-MB-231 (Breast Cancer) | ≤ 3.86 |

| 3-Benzylidenechroman-4-one (4a) | SK-N-MC (Neuroblastoma) | ≤ 3.86 |

| Pyrimidine-substituted chalcone (B49325) (CFMPY-2) | HeLa (Cervical Cancer) | 2.28 |

| Pyrimidine-substituted chalcone (CFMPY 4) | A549 (Lung Cancer) | 4.05 |

Table 2: Cytotoxicity of Prenylated Chalcones [4]

| Compound | Cancer Cell Line | IC50 (µM) |

| Chalcone 12 | MCF-7 (Breast Cancer) | 4.19 ± 1.04 |

| Chalcone 12 | ZR-75-1 (Breast Cancer) | 9.40 ± 1.74 |

| Chalcone 12 | MDA-MB-231 (Breast Cancer) | 6.12 ± 0.84 |

| Chalcone 13 | MCF-7 (Breast Cancer) | 3.30 ± 0.92 |

| Chalcone 13 | ZR-75-1 (Breast Cancer) | 8.75 ± 2.01 |

| Chalcone 13 | MDA-MB-231 (Breast Cancer) | 18.10 ± 1.65 |

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro and in vivo assays to evaluate the potential therapeutic activities of 2-phenylpentan-3-one derivatives.

In Vitro Cytotoxicity Assessment

3.1.1. MTT Assay for Cell Viability [10][16]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

96-well flat-bottom plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test compounds (2-phenylpentan-3-one derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

3.1.2. LDH Release Assay for Cytotoxicity [10][16][18]

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity.

-

Materials:

-

96-well flat-bottom plates

-

Cells of interest

-

Complete cell culture medium

-

Test compounds

-

LDH cytotoxicity assay kit

-

-

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Supernatant Collection: Centrifuge the plate and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-